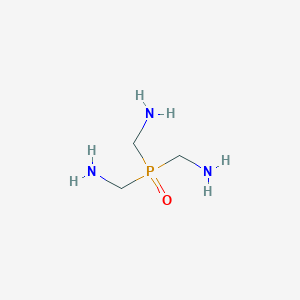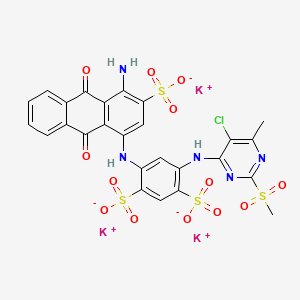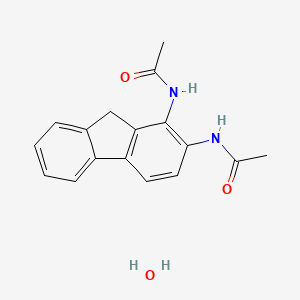
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is also known by several other names, including Diacetamide, N-fluoren-2-yl- and N-2-Fluorenyldiacetamide . This compound is characterized by its unique structure, which includes a fluorenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate typically involves the acetylation of 2-aminofluorene . The reaction is carried out by treating 2-aminofluorene with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by using larger quantities of 2-aminofluorene and acetic anhydride . The reaction is conducted in a reactor equipped with a stirring mechanism to ensure proper mixing of the reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the compound into its corresponding .
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of the corresponding .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate involves its interaction with specific molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins . These interactions can lead to various biological effects, including mutagenesis and carcinogenesis . The pathways involved include the formation of nitrenium ions and subsequent reactions with cellular macromolecules .
Comparison with Similar Compounds
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: can be compared with other similar compounds, such as:
2-Acetylaminofluorene: Similar structure but different functional groups.
N-2-Fluorenylacetamide: Another fluorenyl derivative with distinct properties.
N-Hydroxy-2-acetamidofluorene: A hydroxylated derivative with unique reactivity
These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the uniqueness of This compound .
Properties
CAS No. |
67691-09-2 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate |
InChI |
InChI=1S/C17H16N2O2.H2O/c1-10(20)18-16-8-7-14-13-6-4-3-5-12(13)9-15(14)17(16)19-11(2)21;/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21);1H2 |
InChI Key |
LKKIOUJPQCIQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)NC(=O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


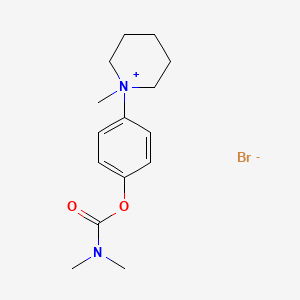
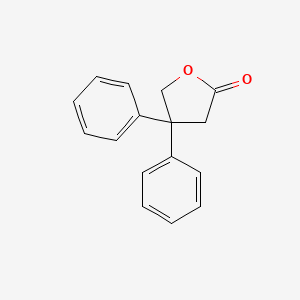
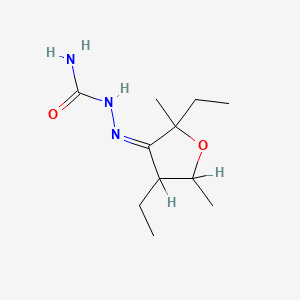
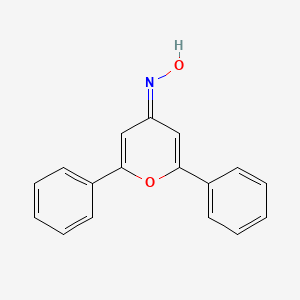
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
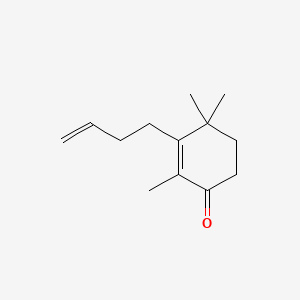
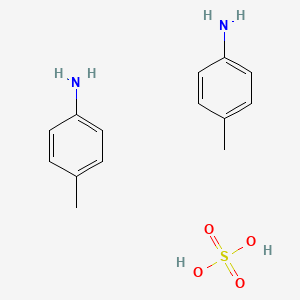

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)

